tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
CAS No.:
Cat. No.: VC18147663
Molecular Formula: C13H15ClF3NO2
Molecular Weight: 309.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClF3NO2 |
|---|---|
| Molecular Weight | 309.71 g/mol |
| IUPAC Name | tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-6-9(13(15,16)17)5-4-8(10)7-14/h4-6H,7H2,1-3H3,(H,18,19) |
| Standard InChI Key | WVFFWJMYJRQCHA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phenyl ring with two substituents: a chloromethyl group at the ortho position (C2) and a trifluoromethyl group at the para position (C5). The tert-butyl carbamate group (-OC(=O)N(H)-) is attached to the aromatic ring, providing steric bulk and influencing the compound’s solubility and stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅ClF₃NO₂ | |
| Molecular Weight | 309.71 g/mol | |
| IUPAC Name | tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl | |
| InChIKey | WVFFWJMYJRQCHA-UHFFFAOYSA-N | |
| CAS Number | Not explicitly reported in sources | - |
The absence of a CAS number in available literature suggests this compound may be a novel or less-documented derivative compared to its structural isomer, tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate (CAS 1235440-72-8) .
Synthesis and Reaction Chemistry
Synthetic Route
The primary synthesis involves a two-step protocol:
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Preparation of 2-(Chloromethyl)-5-(trifluoromethyl)aniline: The amine precursor is synthesized via nitration, reduction, and chloromethylation of a substituted benzene derivative.
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Carbamate Formation: Reaction of the aniline with tert-butyl chloroformate (Boc₂O) in the presence of a base, typically triethylamine, under cooled conditions (0–5°C) to minimize side reactions.
Table 2: Optimized Reaction Conditions
| Parameter | Detail |
|---|---|
| Reagents | 2-(Chloromethyl)-5-(trifluoromethyl)aniline, tert-butyl chloroformate, triethylamine |
| Solvent | Dichloromethane or tetrahydrofuran |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 70–85% (estimated from analogous reactions) |
The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Low temperatures suppress hydrolysis of the chloromethyl group.
Reactivity Profile
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Chloromethyl Group: Susceptible to nucleophilic substitution (Sₙ2), enabling alkylation reactions with amines, thiols, or alcohols.
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Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, making the compound attractive in drug design.
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Carbamate Linkage: Stable under basic conditions but cleavable via acidolysis (e.g., HCl in dioxane), facilitating deprotection in multi-step syntheses .
Applications in Medicinal Chemistry
Biological Activity
While direct biological data for this specific compound are lacking, structural analogs demonstrate:
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Antimicrobial Effects: Carbamate derivatives with halogenated aryl groups inhibit bacterial efflux pumps.
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Kinase Inhibition: Trifluoromethyl-substituted aromatics often target ATP-binding sites in kinases, suggesting potential anticancer applications.
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Prodrug Potential: The carbamate group can serve as a prodrug moiety, hydrolyzing in vivo to release active amines .
Role in Drug Discovery
The compound’s dual functionality (chloromethyl for derivatization; trifluoromethyl for bioactivity) positions it as a valuable intermediate. For example:
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Library Synthesis: Used to generate diverse analogs via reactions at the chloromethyl site.
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PET Tracer Development: Fluorine-18 labeled analogs could exploit the trifluoromethyl group for imaging applications .
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Comparative Analysis with Structural Isomers
The ortho chloromethyl isomer (target compound) exhibits distinct reactivity compared to the meta isomer (CAS 1235440-72-8) :
Table 4: Isomer Comparison
| Property | ortho-Isomer | meta-Isomer (CAS 1235440-72-8) |
|---|---|---|
| Chloromethyl Position | C2 | C3 |
| Synthetic Accessibility | More sterically hindered | Easier functionalization at C3 |
| Biological Relevance | Higher predicted membrane permeability | Broader literature on analogs |
The ortho isomer’s steric hindrance may limit its use in certain coupling reactions but could enhance selectivity in target binding.
Future Directions and Research Opportunities
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Biological Screening: Prioritize in vitro assays against bacterial strains and cancer cell lines.
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Derivatization Studies: Explore Suzuki-Miyaura coupling at the chloromethyl site to introduce biaryl motifs.
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Computational Modeling: Predict binding affinities to kinases (e.g., EGFR, VEGFR) using molecular docking.
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